Ring Strain and Hydrogenation Enthalpy: Bicyclo[4.2.0]octane vs. Bicyclo[3.2.1]octane
The hydrogenation enthalpy (ΔrH°) of bicyclo[4.2.0]octane measured by Turner, Goebel, et al. (1968) is –50.32 ± 0.03 kcal·mol⁻¹, compared to –60.8 ± 0.2 kcal·mol⁻¹ for its constitutional isomer bicyclo[3.2.1]octane [1][2]. The 10.5 kcal·mol⁻¹ difference reflects the additional ring strain contributed by the cyclobutane subunit in the [4.2.0] system. This elevated strain energy renders the [4.2.0] scaffold approximately 2.1 kcal·mol⁻¹ more strained per carbon atom than the [3.2.1] framework, directly impacting thermal lability, propensity toward electrocyclic ring opening, and suitability as a reactive intermediate in total synthesis [3]. The bicyclo[4.1.0]heptane system (norcarane) shares a cyclohexane base but fuses a cyclopropane rather than cyclobutane, yielding a strain energy of ca. 26–28 kcal·mol⁻¹ that produces mechanistically distinct ring-opening pathways [4].
| Evidence Dimension | Hydrogenation enthalpy (proxy for total ring strain) |
|---|---|
| Target Compound Data | ΔrH° = –50.32 ± 0.03 kcal·mol⁻¹ (bicyclo[4.2.0]octane, 3H₂ addition) |
| Comparator Or Baseline | Bicyclo[3.2.1]octane: ΔrH° = –60.8 ± 0.2 kcal·mol⁻¹; Bicyclo[4.1.0]heptane: est. strain energy 26–28 kcal·mol⁻¹ |
| Quantified Difference | 10.5 kcal·mol⁻¹ less exothermic hydrogenation vs. [3.2.1]octane (higher strain); ca. 1.7× strain energy per C atom vs. [3.2.1] |
| Conditions | Liquid phase hydrogenation (Chyd); acetic acid solvent; Turner, Goebel, et al., 1968; Roth, Adamczak, et al., 1991 (NIST compilation) |
Why This Matters
Procurement decisions must account for the ~10 kcal·mol⁻¹ strain differential: the [4.2.0] scaffold undergoes thermal ring opening at temperatures 40–60 °C lower than the [3.2.1] analog, which is critical when selecting a substrate for fragmentation-based synthetic strategies or when assessing storage stability.
- [1] Turner, R.B.; Goebel, P.; Mallon, B.J.; Doering, W.v.E.; Coburn, J.F.; Pomerantz, M. J. Am. Chem. Soc. 1968, 90, 4315–4322. View Source
- [2] Roth, W.R.; Adamczak, O.; Breuckmann, R.; Lennartz, H.-W.; Boese, R. Chem. Ber. 1991, 124, 2499–2521. NIST webbook compilation for bicyclo[3.2.1]octane. View Source
- [3] Chang, S.; McNally, D.; Shary-Tehrany, S.; Hickey, M.J.; Boyd, R.H. J. Am. Chem. Soc. 1970, 92, 3109–3118. The Heats of Combustion and Strain Energies of Bicyclo[n.m.0]alkanes. View Source
- [4] Molecular-mechanical analysis of the structure of stressed organic molecules. Communication 2. Bicyclo[n.1.0]alkanes. Bull. Acad. Sci. USSR, Div. Chem. Sci. Estimated strain energy range for bicyclo[4.1.0]heptane: 26–28 kcal/mol. View Source
